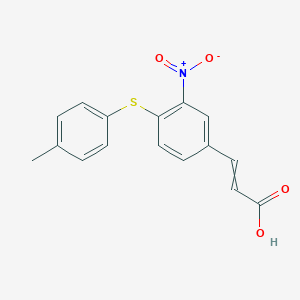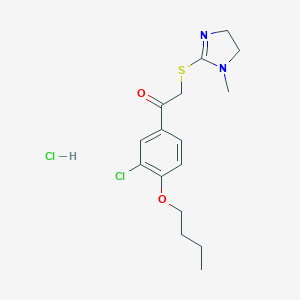
Acetophenone, 4'-butoxy-3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetophenone, 4'-butoxy-3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-, monohydrochloride is a chemical compound that has been extensively studied for its scientific research applications. This compound is commonly used in laboratory experiments to investigate its mechanism of action, biochemical and physiological effects, and potential future directions for research.
作用機序
The mechanism of action of Acetophenone, 4'-butoxy-3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-, monohydrochloride is not fully understood. However, it is believed to act through the inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound may increase the levels of acetylcholine in the brain, which could potentially improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to have antioxidant properties, which could potentially protect against oxidative stress and inflammation. Additionally, this compound has been shown to have antimicrobial properties, which could make it a potential candidate for the development of new antibiotics.
実験室実験の利点と制限
One of the main advantages of using Acetophenone, 4'-butoxy-3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-, monohydrochloride in laboratory experiments is its ability to inhibit acetylcholinesterase. This makes it a useful tool for investigating the role of acetylcholine in various physiological processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which could make it difficult to interpret the results of experiments.
将来の方向性
There are several potential future directions for research on Acetophenone, 4'-butoxy-3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-, monohydrochloride. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound could be further investigated for its antimicrobial properties, with the goal of developing new antibiotics. Finally, the mechanism of action of this compound could be further studied to gain a better understanding of its potential therapeutic applications.
合成法
The synthesis of Acetophenone, 4'-butoxy-3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-, monohydrochloride involves the reaction of 4'-butoxy-3'-chloroacetophenone with 1-methyl-2-imidazolin-2-thiol in the presence of hydrochloric acid. The resulting product is then purified through recrystallization to obtain the monohydrochloride salt.
科学的研究の応用
Acetophenone, 4'-butoxy-3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-, monohydrochloride has been used extensively in scientific research for its potential therapeutic applications. It has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been studied for its antimicrobial and anti-inflammatory properties.
特性
| 160518-47-8 | |
分子式 |
C16H22Cl2N2O2S |
分子量 |
377.3 g/mol |
IUPAC名 |
1-(4-butoxy-3-chlorophenyl)-2-[(1-methyl-4,5-dihydroimidazol-2-yl)sulfanyl]ethanone;hydrochloride |
InChI |
InChI=1S/C16H21ClN2O2S.ClH/c1-3-4-9-21-15-6-5-12(10-13(15)17)14(20)11-22-16-18-7-8-19(16)2;/h5-6,10H,3-4,7-9,11H2,1-2H3;1H |
InChIキー |
STUOBGCQLASOAB-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)C(=O)CSC2=NCCN2C)Cl.Cl |
正規SMILES |
CCCCOC1=C(C=C(C=C1)C(=O)CSC2=NCCN2C)Cl.Cl |
| 160518-47-8 | |
同義語 |
1-(4-butoxy-3-chloro-phenyl)-2-[(1-methyl-4,5-dihydroimidazol-2-yl)sul fanyl]ethanone hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


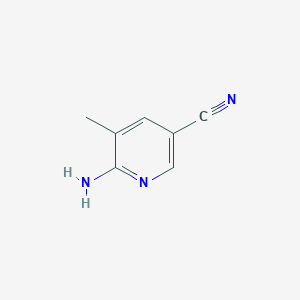
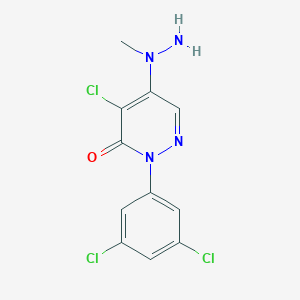
![Disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [1-(2-nitrophenyl)ethoxy-oxidophosphoryl] phosphate](/img/structure/B70439.png)

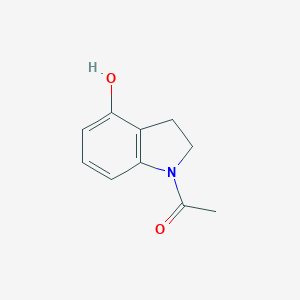
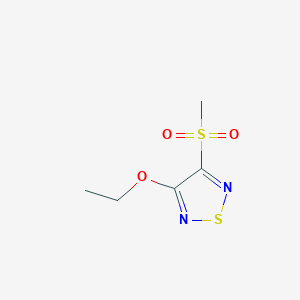
![[1-[(4-Fluorophenyl)methyl]indol-3-yl]methanol](/img/structure/B70452.png)
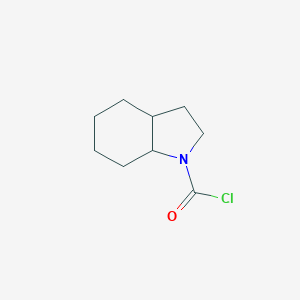
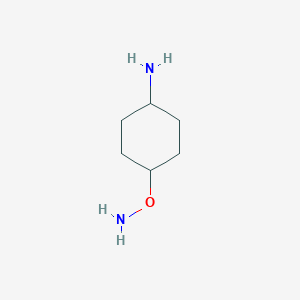
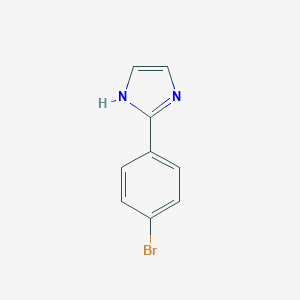
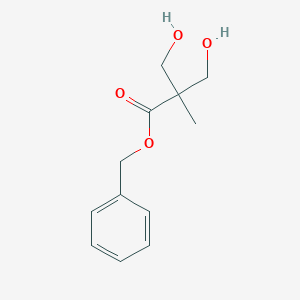
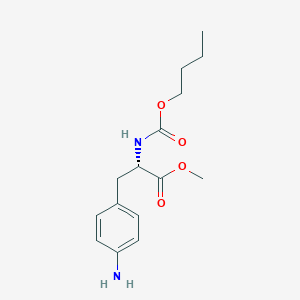
![1,4,6-Metheno-1H-cyclopent[cd]indene,decahydro-(9CI)](/img/structure/B70467.png)
